molecular formula C10H7BrN4O B1480172 2-(Azidomethyl)-5-(2-bromophenyl)oxazole CAS No. 2089540-87-2

2-(Azidomethyl)-5-(2-bromophenyl)oxazole

Cat. No.: B1480172
CAS No.: 2089540-87-2
M. Wt: 279.09 g/mol
InChI Key: LQUJQIWDZGIXPK-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-5-(2-bromophenyl)oxazole is a useful research compound. Its molecular formula is C10H7BrN4O and its molecular weight is 279.09 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-(Azidomethyl)-5-(2-bromophenyl)oxazole?

Answer:
Two primary methodologies are documented:

  • Robinson-Gabriel Cyclodehydration : A ketoamide intermediate (derived from 2-aminoacetophenone and carboxylic acids) undergoes cyclodehydration using POCl₃ to form the oxazole core. Subsequent bromination and azide substitution yield the target compound .
  • Palladium-Catalyzed Cross-Coupling : A 2-(2-bromoaryl)oxazole intermediate undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents. Bromination at the 5-position and azide functionalization complete the synthesis .
    Yields for these routes range from 56% to 73%, with azide introduction often requiring NaN₃ under controlled conditions .

Q. Advanced: How can continuous-flow synthesis optimize the preparation of 2-(azidomethyl)oxazole derivatives?

Answer:
Continuous-flow systems enhance safety and efficiency for azide-containing compounds. Key steps include:

  • Azirine Formation : Thermolytic or photolytic conversion of vinyl azides to azirines in a flow reactor (residence time: 10–30 min, 80–100°C) .
  • Oxazole Ring Formation : Reaction of azirines with 2-haloacyl halides at room temperature, followed by NaN₃ aqueous stream integration for azidomethyl substitution .
    This method reduces intermediate isolation, improves scalability, and mitigates risks associated with azide handling .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromophenyl protons at δ 7.3–7.8 ppm; azidomethyl CH₂ at δ 4.2–4.5 ppm) .
  • IR Spectroscopy : Detects azide stretches (~2100 cm⁻¹) and oxazole C=N/C-O bands (1600–1700 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., C₁₀H₈BrN₃O: [M+H]⁺ calc. 282.9852, obs. 282.9849) .

Q. Advanced: How do computational methods (DFT/MD) aid in understanding the reactivity of this compound?

Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui function analysis. For example, the azidomethyl group exhibits high electrophilicity, favoring click chemistry applications .
  • Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., binding to enzyme active sites). Studies on analogous oxazoles show stable hydrophobic interactions with bromophenyl groups .
    These methods guide functionalization strategies and mechanistic studies .

Q. Basic: What biological activities are associated with this compound derivatives?

Answer:

  • Antimicrobial Activity : Analogous 5-(alkylthio)oxazoles show moderate activity against S. aureus (MIC: 16–32 µg/mL) via membrane disruption .
  • Anticancer Potential : Diarylamine oxazoles inhibit pancreatic cancer cell lines (IC₅₀: 1–5 µM) by targeting kinase pathways .
    Activity correlates with substituent hydrophobicity and electron-withdrawing groups (e.g., bromine) .

Q. Advanced: How can structural modifications improve the compound’s pharmacokinetic properties?

Answer:

  • Azide-to-Triazole Conversion : Click chemistry with alkynes enhances solubility and bioavailability (e.g., logP reduction from 3.2 to 2.5) .
  • Bromine Replacement : Substituting bromine with CF₃ or OCH₃ improves metabolic stability (t₁/₂ increase from 2.1 to 4.7 hours in microsomal assays) .
  • Prodrug Design : Phosphonate ester derivatives increase oral absorption (Cₘₐₓ: 12 µM vs. 5 µM for parent compound) .

Q. Basic: What are common pitfalls in synthesizing azidomethyl-oxazoles, and how can they be resolved?

Answer:

  • Azide Explosivity Risk : Use continuous-flow systems to minimize azide accumulation .
  • Low Cyclodehydration Yields : Optimize POCl₃ stoichiometry (1.5–2.0 eq.) and reaction time (4–6 hours) .
  • Byproduct Formation : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc 7:3) .

Q. Advanced: How does X-ray crystallography validate the structural conformation of this compound?

Answer:
Single-crystal X-ray data for analogous oxazoles reveal:

  • Planarity : Oxazole and bromophenyl rings form dihedral angles <10°, enhancing π-π stacking .
  • Bond Lengths : C-N (1.32 Å) and C-O (1.36 Å) confirm aromaticity; Br-C distances (1.89 Å) align with sp² hybridization .
    This data supports computational models and SAR analyses .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

  • Azide Handling : Work under inert atmosphere (N₂/Ar), avoid metal contact, and use blast shields .
  • Bromine Disposal : Neutralize with Na₂S₂O₃ before aqueous waste disposal .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and face shield are mandatory .

Q. Advanced: How can contradictory data on synthetic yields be resolved?

Answer:
Discrepancies (e.g., 56% vs. 73% yields) arise from:

  • Reaction Scale : Microscale reactions (<1 mmol) often report lower yields due to inefficiency in mixing .
  • Catalyst Purity : Pd(PPh₃)₄ with >95% purity improves coupling efficiency by 15–20% .
    Reproducibility requires standardized protocols (e.g., solvent degassing, catalyst batch control) .

Properties

IUPAC Name

2-(azidomethyl)-5-(2-bromophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN4O/c11-8-4-2-1-3-7(8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUJQIWDZGIXPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)CN=[N+]=[N-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(Azidomethyl)-5-(2-bromophenyl)oxazole
2-(Azidomethyl)-5-(2-bromophenyl)oxazole
2-(Azidomethyl)-5-(2-bromophenyl)oxazole
2-(Azidomethyl)-5-(2-bromophenyl)oxazole
2-(Azidomethyl)-5-(2-bromophenyl)oxazole
2-(Azidomethyl)-5-(2-bromophenyl)oxazole

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